1,3-Dibromo-1-chloropropan-2-ol
Description
The compound "1,3-Dibromo-1-chloropropan-2-ol" (CAS: Not explicitly listed in provided evidence) is a halogenated alcohol with bromine and chlorine substituents. However, based on the evidence, the closest structurally characterized compound is 1,3-Dibromopropan-2-ol (CAS: 96-21-9), a di-brominated halohydrin with the molecular formula C₃H₆Br₂O . This compound features bromine atoms at positions 1 and 3 and a hydroxyl group at position 2.
Properties
CAS No. |
62872-28-0 |
|---|---|
Molecular Formula |
C3H5Br2ClO |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
1,3-dibromo-1-chloropropan-2-ol |
InChI |
InChI=1S/C3H5Br2ClO/c4-1-2(7)3(5)6/h2-3,7H,1H2 |
InChI Key |
SKTPISJXXWIFPW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
1,3-Dibromo-1-chloropropan-2-ol can be synthesized through several methods. One common synthetic route involves the bromination of propargyl alcohol with elemental bromine, which produces a dibromo product . This method is known for achieving high yields and isomerically enriched compositions. Industrial production methods often involve similar bromination reactions under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
1,3-Dibromo-1-chloropropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated compounds.
Scientific Research Applications
1,3-Dibromo-1-chloropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound plays a role in chemical communication systems among certain species.
Industry: It is utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Dibromo-1-chloropropan-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, although detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are analyzed for comparison:
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Functional Group |
|---|---|---|---|---|
| 1,3-Dibromopropan-2-ol | 96-21-9 | C₃H₆Br₂O | Br (1,3); -OH (2) | Halohydrin (Br) |
| 2,3-Dibromopropan-1-ol | 96-13-9 | C₃H₆Br₂O | Br (2,3); -OH (1) | Halohydrin (Br) |
| 1,3-Dichloropropan-2-ol | Not provided | C₃H₆Cl₂O | Cl (1,3); -OH (2) | Halohydrin (Cl) |
| 1,2-Dibromo-3-chloropropane | 96-12-8 | C₃H₅Br₂Cl | Br (1,2); Cl (3) | Tri-halogenated alkane |
Key Observations :
- Positional isomerism : 1,3-Dibromopropan-2-ol and 2,3-Dibromopropan-1-ol are positional isomers, differing in bromine and hydroxyl group placement. This affects reactivity; bromine at terminal positions (1,3) may enhance electrophilic substitution compared to internal positions (2,3) .
- Halogen type : Replacing bromine with chlorine (e.g., 1,3-dichloropropan-2-ol) reduces molecular weight and boiling point due to chlorine’s lower atomic mass. Brominated analogs generally exhibit higher reactivity in nucleophilic substitutions due to Br⁻ being a better leaving group than Cl⁻ .
- Functional groups : 1,2-Dibromo-3-chloropropane lacks a hydroxyl group, making it less polar and more volatile compared to halohydrins .
Physical and Chemical Properties
Notes:
Toxicity and Regulatory Status
Key Insight : Brominated halohydrins are less studied than tri-halogenated alkanes like 1,2-Dibromo-3-chloropropane, which has explicit hazard warnings .
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